(S)-3,5-Dioxacyclooctan-1-ol

描述

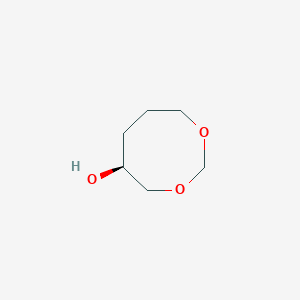

(S)-3,5-Dioxacyclooctan-1-ol is a chiral cyclic ether alcohol characterized by an eight-membered ring containing two oxygen atoms at positions 3 and 5, along with a hydroxyl group at position 1. Its stereochemistry (S-configuration) and structural features make it a compound of interest in asymmetric synthesis, pharmaceutical intermediates, and materials science. The compound’s unique ring strain, hydrogen-bonding capability, and stereochemical rigidity differentiate it from simpler cyclic ethers or alcohols.

属性

分子式 |

C6H12O3 |

|---|---|

分子量 |

132.16 g/mol |

IUPAC 名称 |

(5S)-1,3-dioxocan-5-ol |

InChI |

InChI=1S/C6H12O3/c7-6-2-1-3-8-5-9-4-6/h6-7H,1-5H2/t6-/m0/s1 |

InChI 键 |

NQFXARFEVQYRDW-LURJTMIESA-N |

手性 SMILES |

C1C[C@@H](COCOC1)O |

规范 SMILES |

C1CC(COCOC1)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a framework for how such comparisons might be structured, with placeholder examples derived from unrelated compounds in the evidence:

Table 1: General Comparison of Cyclic Ethers and Alcohols

Notes:

- Ring Size and Strain : this compound’s eight-membered ring likely exhibits moderate strain compared to smaller cyclic ethers (e.g., tetrahydrofuran) or larger crown ethers. This affects reactivity in ring-opening reactions.

- Stereochemical Influence : The (S)-configuration may enhance enantioselectivity in catalysis, unlike achiral compounds such as 1,1,3,3-tetramethyldisiloxane .

- Functional Group Diversity : Unlike lactams (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid ) or siloxanes , the hydroxyl and ether groups in this compound enable hydrogen bonding and polarity-driven applications.

Research Findings and Limitations

Key Gaps in Evidence :

Physical Properties : Melting point, boiling point, and solubility data for this compound are absent in the provided materials.

Synthetic Routes: No information on its preparation (e.g., cyclization strategies, chiral resolution methods).

Biological or Industrial Relevance : Applications remain speculative, unlike well-documented compounds like Metaxalone Related Compound B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。